2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
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Overview
Description
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloroethyl group, a methylamino group, and a trimethylindolium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate typically involves multiple steps. One common method includes the reaction of 4-((2-Chloroethyl)methylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can form covalent bonds with proteins, inhibiting their function and leading to cellular apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-((2-Bromoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
- 2-(2-(4-((2-Iodoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
Uniqueness
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is unique due to its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to its bromo and iodo analogs. The chloroethyl group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85204-55-3 |
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Molecular Formula |
C23H29ClN2O4S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C22H26ClN2.CH4O4S/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5-6(2,3)4/h5-14H,15-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BRCNZYZVEHXRLP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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